1-methyl-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridin-2(1H)-one
Description
The compound 1-methyl-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a heterocyclic molecule featuring a pyridin-2(1H)-one core substituted with a methyl group at position 1 and a piperazine-carbonyl moiety at position 2. The piperazine ring is further functionalized with a tetrahydropyrazinoindazol group, a bicyclic system combining pyrazine and indazole rings. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with kinase inhibitors or G protein-coupled receptor (GPCR) modulators, given the prevalence of piperazine and fused heterocycles in such drug candidates .
Properties
IUPAC Name |
1-methyl-3-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-24-9-4-6-16(20(24)28)21(29)26-13-11-25(12-14-26)19-18-15-5-2-3-7-17(15)23-27(18)10-8-22-19/h4,6,8-10H,2-3,5,7,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKFQLUWXXRXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which is then functionalized through various chemical reactions to introduce the desired substituents. Common synthetic routes include:
Cyclization Reactions: Formation of the tetrahydropyrazino[1,2-b]indazole core through cyclization of appropriate precursors.
N-alkylation: Introduction of the methyl group at the nitrogen atom.
Amide Bond Formation: Coupling of the piperazine and pyridinone moieties through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This includes the use of efficient catalysts, high-throughput reaction conditions, and purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-methyl-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its biological activity.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Chemical Biology: Use as a probe to study biological processes and interactions.
Industrial Applications: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared substructures: pyridinone/pyrimidinone cores, piperazine derivatives, and fused polycyclic systems. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
*Estimated based on structural analysis.
Key Structural Differences and Implications
Core Heterocycle Variability: The target compound’s pyridin-2(1H)-one core contrasts with pyrazinopyrimidinones () and imidazopyridinones (). Pyridinones are associated with improved metabolic stability compared to pyrimidinones but may exhibit reduced hydrogen-bonding capacity .
Piperazine Functionalization :
- The piperazine-carbonyl linkage in the target compound is critical for conformational flexibility and interactions with acidic residues in binding pockets. Derivatives with 4-methylpiperazine () or imidazole-carbonyl-piperidine () substituents may exhibit altered solubility or target selectivity due to electronic or steric effects .
Biological Activity Trends: Compounds with dihydropyrazino or pyrazinopyrimidinone cores () are often prioritized in kinase inhibitor discovery due to their ATP-binding site compatibility. The target compound’s tetrahydropyrazinoindazol moiety could enhance selectivity for kinases with larger hydrophobic pockets (e.g., JAK2, CDK family) . Imidazole-containing analogs () are more likely to engage in metal coordination (e.g., zinc-dependent enzymes), whereas the target compound’s indazole may favor hydrogen bonding .
Methodological Considerations in Comparative Analysis
Structural similarity assessments often rely on computational tools like Tanimoto coefficients or pharmacophore modeling to predict bioactivity . For example:
- The target compound’s tetrahydropyrazinoindazol group may yield a low Tanimoto score against simpler piperazine-pyridinones but high similarity to kinase-focused libraries .
- Virtual screening protocols () prioritize dissimilarity in lead optimization to avoid off-target effects, suggesting the target compound’s unique indazol-piperazine fusion could reduce cross-reactivity .
Biological Activity
1-methyl-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N6O, with a molecular weight of 392.463 g/mol. The structure includes a pyridine ring, a piperazine moiety, and a tetrahydropyrazino[1,2-b]indazole derivative, which may contribute to its interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N6O |
| Molecular Weight | 392.463 g/mol |
| Structural Features | Pyridine, Piperazine, Tetrahydropyrazino[1,2-b]indazole |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Cyclization Reactions : Formation of the tetrahydropyrazino[1,2-b]indazole core.
- N-Alkylation : Introduction of the methyl group at the nitrogen atom.
- Amide Bond Formation : Coupling of the piperazine and pyridinone moieties.
These steps require careful control of reaction conditions to optimize yield and purity.
The biological activity of this compound is thought to involve its interaction with specific receptors or enzymes in the body. Compounds with similar structures often exhibit activities such as:
- Antioxidant Effects : Potentially reducing oxidative stress in cellular environments.
- Anxiolytic Activity : Evidence suggests that related compounds can exhibit anxiolytic-like effects in behavioral tests.
The exact molecular targets remain to be fully elucidated but may include neurotransmitter receptors or enzymes involved in various signaling pathways.
Biological Activity
Research indicates that this compound could possess significant pharmacological properties:
Antioxidant Activity
Compounds with similar structures have demonstrated antioxidant properties through various assays. For instance, electroanalytical assays have shown effectiveness in scavenging free radicals.
Anxiolytic Effects
In behavioral studies using animal models, related compounds have demonstrated anxiolytic-like activity. For example:
- Open Field Test : Significant reduction in anxiety-like behavior at doses ranging from 9.4 to 37.6 mg/kg.
Central Nervous System Effects
Behavioral tests suggest that this compound may influence CNS activity by modulating neurotransmitter systems.
Case Studies and Research Findings
Recent studies have explored the potential applications of this compound in treating CNS disorders:
- A study highlighted its ability to bind selectively to serotonin (5-HT) receptors and dopamine receptors at low micromolar concentrations .
- Another investigation into related compounds revealed their efficacy as potential leads for developing new anxiolytics and antidepressants based on their structural frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
